molecular formula C20H22FN3O3 B2526385 2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396801-01-6

2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2526385
CAS No.: 1396801-01-6
M. Wt: 371.412
InChI Key: XPFJQRLXQOVGKQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a nicotinoylpiperidinyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenoxy intermediate.

    Nicotinoylpiperidinyl Intermediate: The synthesis of the nicotinoylpiperidinyl moiety can be achieved by reacting nicotinic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the nicotinoylpiperidinyl intermediate using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-((1-nicotinoylpiperidin-4-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-17-5-1-2-6-18(17)27-14-19(25)23-12-15-7-10-24(11-8-15)20(26)16-4-3-9-22-13-16/h1-6,9,13,15H,7-8,10-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJQRLXQOVGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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